molecular formula C17H18N2OS B7493707 (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone

Cat. No. B7493707
M. Wt: 298.4 g/mol
InChI Key: JLCLQAVAPRCFOZ-UHFFFAOYSA-N
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Description

(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Mechanism of Action

(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone acts as a positive allosteric modulator of α4β2 nAChR, which means it enhances the receptor's activity by binding to a site other than the receptor's active site. This mechanism of action results in an increase in the release of neurotransmitters, including dopamine, from neurons that express α4β2 nAChR. This effect is thought to underlie (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone's cognitive-enhancing and potentially therapeutic properties.
Biochemical and Physiological Effects:
(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to enhance cognitive function in animal models, including improved learning and memory. It has also been reported to increase the release of dopamine in the prefrontal cortex and striatum, which are brain regions involved in reward processing and motivation. Additionally, (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages as a pharmacological tool for studying nAChR function, including its high potency and selectivity for α4β2 nAChR. However, its limited solubility in water and potential toxicity at high doses may limit its use in some experimental settings. Additionally, further studies are needed to fully elucidate its mechanism of action and potential therapeutic applications.

Future Directions

Future research on (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone could focus on its potential therapeutic applications for neurological disorders, including addiction, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to investigate its mechanism of action and potential interactions with other neurotransmitter systems. Finally, the development of more potent and selective modulators of nAChR, including α4β2 nAChR, could lead to the discovery of novel therapeutics for a range of neurological and psychiatric disorders.

Synthesis Methods

(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized through a multi-step process involving the reaction of 4-methylthiophenol, 2-bromo-4-pyridinecarboxaldehyde, and 1-pyrrolidineacetone in the presence of a base catalyst. This method has been optimized to achieve high yields and purity of (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone.

Scientific Research Applications

(4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential as a pharmacological tool for studying the role of the nicotinic acetylcholine receptor (nAChR) in various physiological and pathological processes. It has been reported to selectively modulate the activity of α4β2 nAChR, which is involved in cognitive function, addiction, and neurodegenerative diseases. (4-Methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has also been shown to enhance the release of dopamine and other neurotransmitters in the brain, suggesting its potential as a therapeutic agent for treating neurological disorders.

properties

IUPAC Name

(4-methylsulfanylphenyl)-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2OS/c1-21-15-6-4-14(5-7-15)17(20)19-12-2-3-16(19)13-8-10-18-11-9-13/h4-11,16H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCLQAVAPRCFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCCC2C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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